

MK-8745 stock solution preparation and storage

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Compound Focus: MK-8745

Cat. No.: S548245

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Chemical Properties & Stock Preparation

MK-8745 (CAS 885325-71-3) is a solid compound with a molecular weight of 431.91 g/mol and the formula $C_{20}H_{19}ClFN_5OS$ [1] [2].

Key Handling Information:

- Solubility:** The compound is highly soluble in DMSO (≥ 100 mg/mL) [1] [3]. Lower solubility is reported in ethanol (1 mg/mL), and it is insoluble in water [2].
- Appearance:** White to yellow solid [1].

For most experimental applications, preparing a concentrated stock solution in DMSO is recommended. The table below summarizes the preparation of common stock concentrations.

Table 1: MK-8745 Stock Solution Preparation Guide

Target Concentration	Mass of Compound (Solid)	Volume of DMSO	Notes
10 mM	4.32 mg	1 mL	Standard high-concentration stock [1]
50 mM	21.6 mg	1 mL	For high-dose requirements; ensure full dissolution

Target Concentration	Mass of Compound (Solid)	Volume of DMSO	Notes
100 mg/mL	100 mg	1 mL	Saturation unknown; may require warming and sonication [1]

Step-by-Step Preparation Protocol:

- **Equilibration:** Allow the vial of **MK-8745** and the DMSO solvent to equilibrate to room temperature for at least one hour before opening [1] [4].
- **Weighing:** Accurately weigh the required mass of **MK-8745** solid.
- **Dissolution:** Transfer the compound into an appropriate vial and add the calculated volume of DMSO.
- **Aid Dissolution (if needed):** To achieve full dissolution, especially for concentrations at or near 100 mg/mL, warm the tube at 37°C and briefly shake it in an ultrasonic bath [3].
- **Aliquoting:** Immediately after a clear solution is obtained, aliquot the stock solution into sterile, tightly sealed vials to minimize freeze-thaw cycles and prevent moisture absorption [1] [4].

Storage & Stability

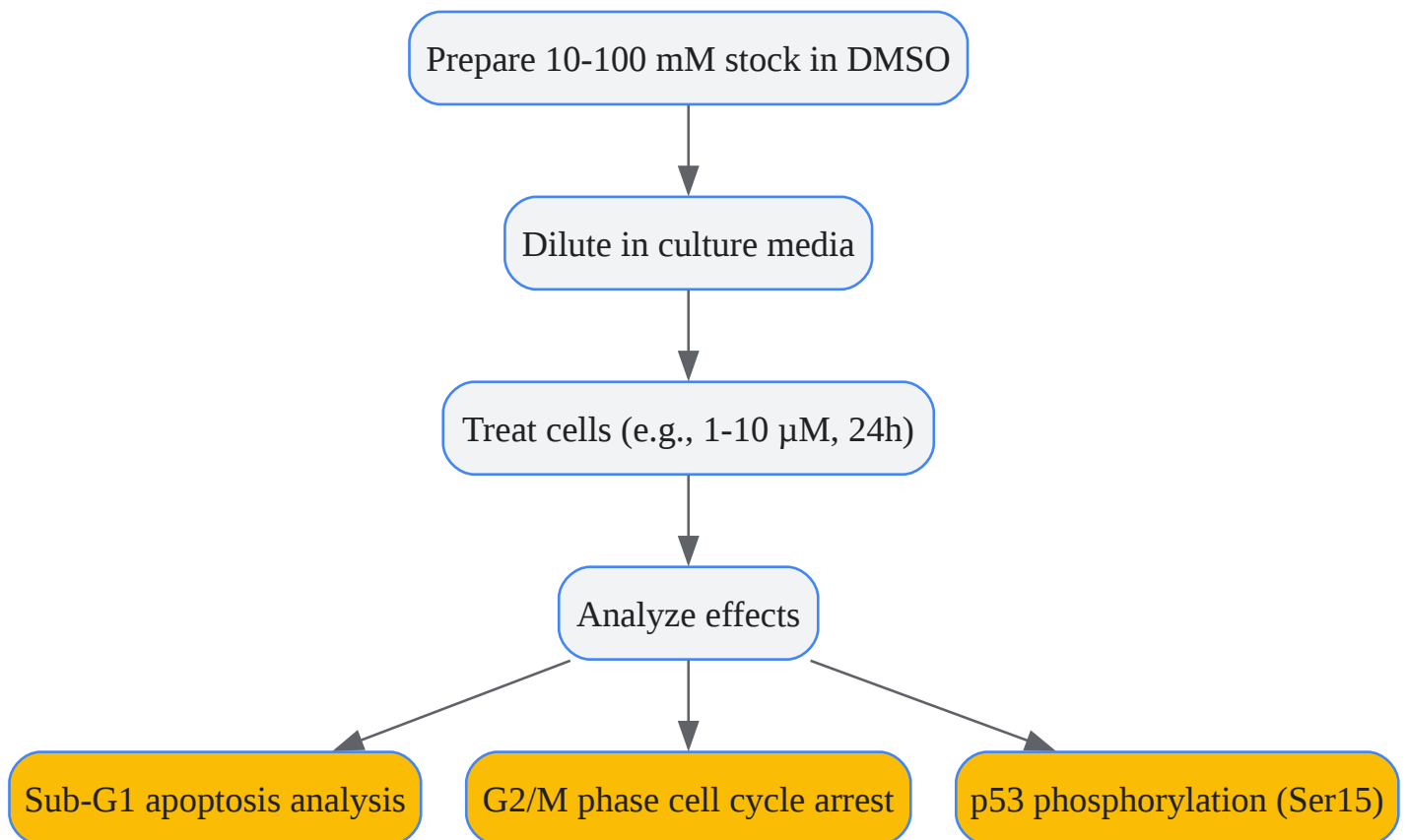
Proper storage is critical for maintaining the stability and efficacy of **MK-8745**.

- **Solid Compound:** Store the powder at -20°C. Under these conditions, the product is typically stable for up to 24 months from the date of receipt [1] [4].
- **Stock Solution in DMSO:**
 - For **short-term storage** (up to one month), store aliquots at -20°C [4].
 - For **long-term storage** (up to two years), store aliquots at -80°C. When stored at -20°C, the solution is stable for one year [1].
- **Working Solution:** It is highly recommended to prepare and use fresh working dilutions on the same day for optimal results [1] [4].

In Vitro Application & Dosing

MK-8745 induces cell cycle arrest and apoptosis, with effects dependent on cellular p53 status [5].

Typical In Vitro Workflow:



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Dosing Information:

- **Common Working Concentration:** 1 to 10 μM [5] [6].
- **Treatment Duration:** Studies commonly treat cells for 24 hours or longer to observe phenotypic changes [6].

Vehicle Control:

- The final concentration of DMSO in cell culture media should not exceed 0.1% (v/v). A vehicle control containing the same concentration of DMSO must be included in all experiments.

In Vivo Formulation & Dosing

For animal studies, **MK-8745** requires specialized formulations. Below are two validated protocols for preparing in vivo dosing solutions [1] [2].

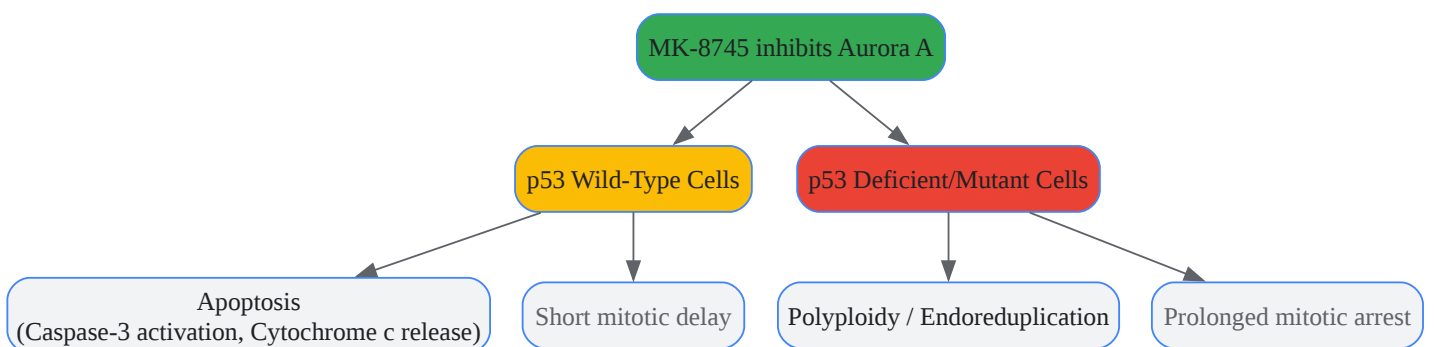
Table 2: Validated In Vivo Formulations for MK-8745

Formulation	Components	Step-by-Step Preparation	Final Concentration
Homogeneous Suspension [2]	0.5% Carboxymethyl cellulose (CMC-Na) sodium salt	1. Add 5 mg of	
MK-8745 to 1 mL of 0.5% CMC-Na solution. 2. Mix vigorously to form a homogeneous suspension.		5	
mg/mL Clear Solution [1] [2]	5% DMSO, 40% PEG300, 5% Tween-80, 50% saline	1. Add 50 µL of 86	
mg/mL DMSO stock to 400 µL PEG300, mix. 2. Add 50 µL Tween-80, mix. 3. Add 500 µL saline, mix. Use		immediately.	~4.3 mg/mL (9.96 mM)

Biological Mechanism & Experimental Design

MK-8745 is a potent and selective Aurora A kinase inhibitor with an IC_{50} of 0.6 nM, showing over 450-fold selectivity for Aurora A over Aurora B [2] [7]. Its cellular effects are critically dependent on the p53 status of the cells [5].

Mechanism of Action Diagram:



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Key Experimental Considerations:

- **Biomarker Analysis:** Confirmation of Aurora A inhibition in cells can be done by monitoring the reduction of phosphorylated Aurora A (at T288) and the degradation of its substrates (e.g., TACC3, Eg5) via western blot [2] [6].
- **p53 Status is Crucial:** Prior to experimentation, determine the p53 status of your cell lines. In p53 wild-type cells, expect apoptosis. In p53-null or mutant cells, expect polyploidization with little apoptosis [5].
- **TPX2 as a Biomarker:** The expression level of TPX2, an activator of Aurora A, may predict cellular sensitivity to **MK-8745**. Higher TPX2 levels can confer resistance [6].

Critical Safety & Handling Notes

- **For Research Use Only:** **MK-8745** is strictly for research purposes and not for human diagnostic or therapeutic use [1].
- **Controlled Substance:** Note that this product may be a controlled substance and not for sale in all territories [1].
- **Aseptic Technique:** Maintain sterility during aliquoting and handling to prevent contamination.

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To cite this document: Smolecule. [MK-8745 stock solution preparation and storage]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548245#mk-8745-stock-solution-preparation-and-storage>]

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